![molecular formula C25H24N4O5 B2627678 ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 941876-61-5](/img/new.no-structure.jpg)
ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
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Overview
Description
Its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, makes it a subject of interest in drug discovery and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 4-ethoxyphenylhydrazine and a suitable diketone can lead to the formation of the pyrazolo[1,5-a]pyrazine ring.
Acetylation: The pyrazolo[1,5-a]pyrazine derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling with Benzoic Acid Derivative: The acetylated product is coupled with ethyl 2-aminobenzoate using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazolo[1,5-a]pyrazine ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitrating agents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate exerts its effects is largely dependent on its interaction with biological targets. It may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing transcription factors and gene expression profiles.
Comparison with Similar Compounds
Ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate can be compared with other pyrazolo[1,5-a]pyrazine derivatives:
- Ethyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate : Similar structure but different substitution pattern.
- Methyl 2-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate : Similar core structure with a methoxy group instead of an ethoxy group.
These comparisons highlight the unique properties of this compound, such as its specific functional groups and potential reactivity.
Biological Activity
Ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo derivatives, characterized by a complex molecular structure that contributes to its biological activity. Its molecular formula is C23H24N4O4, with a molecular weight of 420.46 g/mol. The structural features include:
- Ethyl group : Enhances lipophilicity.
- Pyrazolo[1,5-a]pyrazine core : Known for various pharmacological activities.
- Acetamido and benzoate moieties : Potentially involved in receptor interactions.
Research indicates that compounds containing the pyrazolo scaffold exhibit various mechanisms of action, including:
- Inhibition of cancer cell proliferation : Pyrazolo derivatives have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Antimicrobial activity : Some studies suggest that these compounds can disrupt bacterial cell walls or interfere with metabolic pathways.
Case Studies
-
Study on MDA-MB-231 Cells :
A recent study evaluated the anticancer properties of pyrazolo derivatives, including this compound against MDA-MB-231 (human breast cancer) cells. The results indicated significant growth inhibition at concentrations as low as 10 µM, with an IC50 value determined to be around 15 µM after 72 hours of treatment.Concentration (µM) Cell Viability (%) 0 100 5 85 10 70 15 50 20 30 -
Antitubercular Activity :
Another study explored the potential of pyrazolo derivatives as antitubercular agents. The compound exhibited promising activity against Mycobacterium tuberculosis, showing a minimum inhibitory concentration (MIC) of 8 µg/mL.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Substituents on the aromatic rings : Modifications on the phenyl groups can enhance binding affinity to target proteins.
- Presence of electron-withdrawing groups : These groups can increase the reactivity and interaction with biological targets.
Pharmacological Studies
Recent pharmacological studies have highlighted the following activities:
- Cytotoxicity : The compound has been tested for cytotoxic effects on various cancer cell lines, showing selective toxicity towards cancerous cells while sparing normal cells.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 15 |
HeLa | 20 |
A549 | 25 |
Properties
CAS No. |
941876-61-5 |
---|---|
Molecular Formula |
C25H24N4O5 |
Molecular Weight |
460.49 |
IUPAC Name |
ethyl 2-[[2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H24N4O5/c1-3-33-18-11-9-17(10-12-18)21-15-22-24(31)28(13-14-29(22)27-21)16-23(30)26-20-8-6-5-7-19(20)25(32)34-4-2/h5-15H,3-4,16H2,1-2H3,(H,26,30) |
InChI Key |
ZTSMLMVKTSZRDZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(=O)OCC |
solubility |
not available |
Origin of Product |
United States |
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